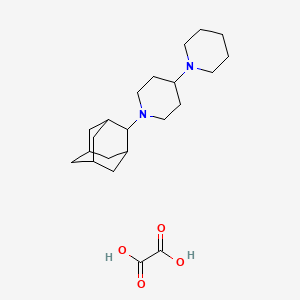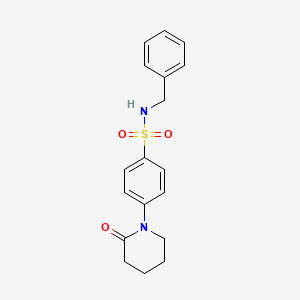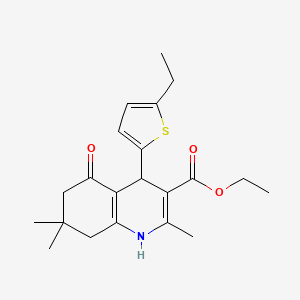
N-(4-chlorophenyl)-N'-(2-furylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-(2-furylmethyl)ethanediamide, commonly known as CFME, is a chemical compound that has gained significant attention in the field of scientific research. The compound belongs to the class of N-phenyl-N'-alkyl ethylenediamines and has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of CFME is not fully understood, but several studies have suggested that it may act by inhibiting the activity of protein kinases. CFME has been shown to inhibit the phosphorylation of several proteins, including histone H1 and myelin basic protein, which are known substrates of protein kinases.
Biochemical and Physiological Effects:
CFME has been shown to have several biochemical and physiological effects. In vitro studies have shown that CFME inhibits cell proliferation and induces apoptosis in cancer cells. CFME has also been shown to inhibit the release of inflammatory mediators, such as prostaglandins and cytokines, from immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CFME is its potent cytotoxic effects against cancer cells. This makes CFME a promising candidate for the development of novel anticancer drugs. However, one of the limitations of CFME is its poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on CFME. One area of research could focus on the development of novel analogs of CFME with improved solubility and potency. Another area of research could focus on the development of CFME-based drug delivery systems for targeted cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of CFME and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of CFME involves the reaction of 2-furylacetaldehyde with 4-chlorobenzonitrile in the presence of ammonium acetate and palladium on carbon catalyst. The reaction is carried out under reflux conditions in ethanol, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
CFME has been studied for its potential applications in various scientific fields. In medicinal chemistry, CFME has been investigated for its anticancer activity. Several studies have shown that CFME has potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In pharmacology, CFME has been studied for its potential as a novel analgesic agent. Studies have shown that CFME exhibits potent analgesic effects in animal models of pain, and it may be a promising alternative to currently available analgesic drugs.
In biochemistry, CFME has been studied for its potential as a tool for investigating the role of protein kinases in various cellular processes. CFME has been shown to inhibit the activity of several protein kinases, including protein kinase C and protein kinase A.
Propriétés
IUPAC Name |
N'-(4-chlorophenyl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-9-3-5-10(6-4-9)16-13(18)12(17)15-8-11-2-1-7-19-11/h1-7H,8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUXEZOPFIRRCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-2-furohydrazide](/img/structure/B5230271.png)

![4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5230287.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B5230292.png)
![2-[3-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5230300.png)
![N~1~-(4-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5230320.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5230326.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5230341.png)

![ethyl 1-(4-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5230369.png)

![methyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5230383.png)

![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5230392.png)